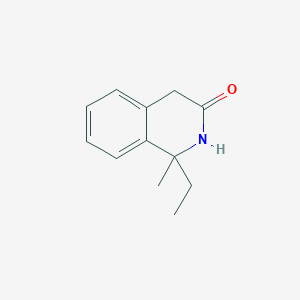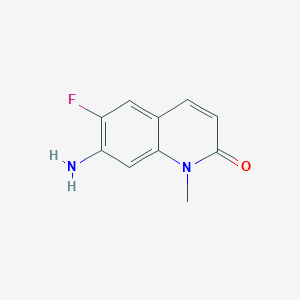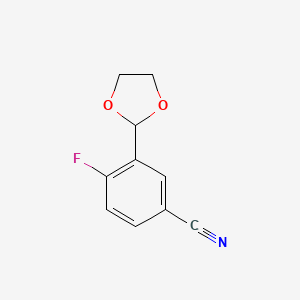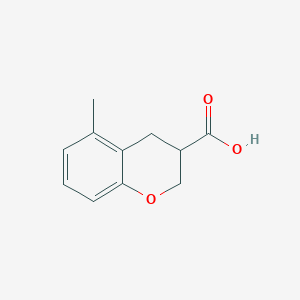![molecular formula C8H13NO4 B11905010 (2R,3S)-3-amino-6,9-dioxaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11905010.png)
(2R,3S)-3-amino-6,9-dioxaspiro[4.4]nonane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7R,8S)-8-amino-1,4-dioxaspiro[44]nonane-7-carboxylic acid is a unique compound characterized by its spirocyclic structure, which includes a dioxaspiro ring system and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8S)-8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the amino and carboxylic acid functional groups. One common synthetic route includes the cyclization of a suitable diol precursor with a carbonyl compound under acidic conditions to form the dioxaspiro ring. Subsequent functional group transformations, such as amination and carboxylation, are then carried out to introduce the amino and carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance the scalability and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(7R,8S)-8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(7R,8S)-8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (7R,8S)-8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the spirocyclic structure can enhance the compound’s stability and binding affinity. The carboxylic acid group can participate in ionic interactions, further contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(7R,8S)-8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylic acid: shares structural similarities with other spirocyclic compounds, such as spirooxindoles and spirocyclic lactams.
Spirooxindoles: Known for their diverse biological activities, including anticancer and antimicrobial properties.
Spirocyclic Lactams: Investigated for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
The unique combination of the dioxaspiro ring system, amino group, and carboxylic acid group in (7R,8S)-8-amino-1,4-dioxaspiro[44]nonane-7-carboxylic acid distinguishes it from other spirocyclic compounds
Propiedades
Fórmula molecular |
C8H13NO4 |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
(7R,8S)-8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c9-6-4-8(12-1-2-13-8)3-5(6)7(10)11/h5-6H,1-4,9H2,(H,10,11)/t5-,6+/m1/s1 |
Clave InChI |
QBYOZWIAXQGKKS-RITPCOANSA-N |
SMILES isomérico |
C1COC2(O1)C[C@H]([C@H](C2)N)C(=O)O |
SMILES canónico |
C1COC2(O1)CC(C(C2)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B11904961.png)








